(+/-)-Corydine
Overview
Description
(+/-)-Corydine is an isoquinoline alkaloid found in various plant species, particularly those belonging to the Corydalis genus. This compound has garnered interest due to its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Corydine typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure. The reaction conditions often include:
Reagents: β-phenylethylamine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid)
Conditions: Room temperature to moderate heating, solvent (e.g., ethanol or methanol)
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or synthetic methods optimized for high yield and purity. The extraction process typically includes:
Plant Material: Corydalis species
Extraction Solvent: Methanol or ethanol
Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
(+/-)-Corydine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or nitrated isoquinoline derivatives
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids
Biology: Investigated for its role in modulating neurotransmitter systems
Medicine: Explored for its analgesic, anti-inflammatory, and neuroprotective properties
Industry: Potential use in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (+/-)-Corydine involves its interaction with various molecular targets and pathways:
Molecular Targets: Opioid receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation
Pathways: Modulation of pain signaling pathways, anti-inflammatory pathways, and neuroprotective mechanisms
Comparison with Similar Compounds
(+/-)-Corydine can be compared with other isoquinoline alkaloids such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties
Tetrahydropalmatine: Recognized for its analgesic and sedative effects
Papaverine: Used as a vasodilator in medical treatments
Uniqueness
This compound stands out due to its unique combination of pharmacological effects, making it a promising candidate for further research and development in various therapeutic areas.
Properties
IUPAC Name |
2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUPXZJURZAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2505-56-8 | |
Record name | Corydine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYDINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S71U195F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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